3-Bromo-5-(2-hydroxyethyl)isoxazole 3-Bromo-5-(2-hydroxyethyl)isoxazole
Brand Name: Vulcanchem
CAS No.: 105175-00-6
VCID: VC21286562
InChI: InChI=1S/C5H6BrNO2/c6-5-3-4(1-2-8)9-7-5/h3,8H,1-2H2
SMILES: C1=C(ON=C1Br)CCO
Molecular Formula: C5H6BrNO2
Molecular Weight: 192.01 g/mol

3-Bromo-5-(2-hydroxyethyl)isoxazole

CAS No.: 105175-00-6

Cat. No.: VC21286562

Molecular Formula: C5H6BrNO2

Molecular Weight: 192.01 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-(2-hydroxyethyl)isoxazole - 105175-00-6

Specification

CAS No. 105175-00-6
Molecular Formula C5H6BrNO2
Molecular Weight 192.01 g/mol
IUPAC Name 2-(3-bromo-1,2-oxazol-5-yl)ethanol
Standard InChI InChI=1S/C5H6BrNO2/c6-5-3-4(1-2-8)9-7-5/h3,8H,1-2H2
Standard InChI Key DNJLIZMLXUFWFE-UHFFFAOYSA-N
SMILES C1=C(ON=C1Br)CCO
Canonical SMILES C1=C(ON=C1Br)CCO

Introduction

Physical and Chemical Properties

Structural Characteristics

3-Bromo-5-(2-hydroxyethyl)isoxazole belongs to the isoxazole family of heterocyclic compounds. Its structure consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The molecule is characterized by specific functional groups:

  • A bromine atom at position 3 of the isoxazole ring

  • A hydroxyethyl group (-CH₂CH₂OH) at position 5

The compound's molecular formula is C₅H₆BrNO₂ with a molecular weight of 192.01 g/mol . Its exact mass is 190.95819 .

Identification Data

The compound is identified through various systematic and indexing systems:

Identification ParameterValue
CAS Number105175-00-6
IUPAC Name2-(3-bromo-1,2-oxazol-5-yl)ethanol
Standard InChIInChI=1S/C5H6BrNO2/c6-5-3-4(1-2-8)9-7-5/h3,8H,1-2H2
Standard InChIKeyDNJLIZMLXUFWFE-UHFFFAOYSA-N
SMILES NotationC1=C(ON=C1Br)CCO
PubChem Compound ID13802085

Table 1: Identification parameters of 3-Bromo-5-(2-hydroxyethyl)isoxazole

Physicochemical Properties

The physicochemical properties of this compound provide insight into its behavior in various conditions:

PropertyValue
Physical StateNot specified in sources
Boiling Point105°C at 1 mm Hg
XLogP31
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Topological Polar Surface Area46.3 Ų
Heavy Atom Count9
Complexity91

Table 2: Physicochemical properties of 3-Bromo-5-(2-hydroxyethyl)isoxazole

Spectroscopic Data

The compound has been characterized using nuclear magnetic resonance (NMR) spectroscopy:

¹H-NMR (CDCl₃, TMS) δ (ppm) = 6.36 (s, H isoxazole); 3.96 (t, CH₂); 3.05 (t, CH₂)

These spectral data are crucial for structure confirmation and purity assessment in research and industrial settings.

Synthesis and Preparation Methods

Common Synthetic Routes

The synthesis of 3-Bromo-5-(2-hydroxyethyl)isoxazole typically involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds. This method offers several advantages:

  • Readily available starting materials

  • Mild reaction conditions

  • High regioselectivity

  • Wide scope of application

Alternative Synthesis Methods

An alternative synthetic pathway involves the reaction of dibromoformaldoxime with 3-butyne-1-ol . This approach can be part of a broader process for preparing 3,5-disubstituted isoxazoles, where a dihaloformaldoxime is reacted with an excess of an 1-alkyne derivative in the presence of an alkaline base in an inert solvent .

Chemical Reactivity

Types of Reactions

3-Bromo-5-(2-hydroxyethyl)isoxazole participates in various chemical reactions that demonstrate its versatility as a reactive intermediate:

Substitution Reactions

The bromine atom at position 3 can be substituted with other functional groups using suitable nucleophilic reagents such as amines and thiols. This reactivity makes the compound valuable for synthesizing diverse isoxazole derivatives.

Oxidation Reactions

The hydroxyl group in the hydroxyethyl chain can undergo oxidation to form corresponding carbonyl compounds when treated with oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions

Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to transform the compound into various reduced derivatives.

Reaction Products

The products formed from these reactions depend on the specific reagents and conditions employed:

  • Substitution reactions yield various substituted isoxazoles

  • Oxidation reactions produce corresponding carbonyl derivatives

  • Reduction reactions generate reduced compounds with modified functional groups

Applications and Research Findings

Scientific Research Applications

3-Bromo-5-(2-hydroxyethyl)isoxazole serves multiple purposes in scientific research:

Synthetic Chemistry

The compound functions as a valuable building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with specific functionalities.

Biochemical Studies

Research suggests potential interactions with biological systems, including enzyme inhibition. For example, it has been investigated for its ability to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme involved in cancer cell metabolism.

Antimicrobial Activity

Isoxazole derivatives have demonstrated activity against various microorganisms, suggesting potential applications in antibacterial and antifungal treatments.

Anti-inflammatory Properties

Similar to other isoxazole compounds, 3-Bromo-5-(2-hydroxyethyl)isoxazole may possess anti-inflammatory properties that could be exploited for therapeutic purposes.

Comparison with Similar Compounds

3-Bromo-5-(2-hydroxyethyl)isoxazole can be compared with other isoxazole derivatives to understand its unique properties and potential applications:

CompoundDistinguishing FeaturesComparative Notes
3-Bromo-5-(2-hydroxyethyl)isoxazoleBromine at position 3, hydroxyethyl at position 5Subject of this article
5-Methylisoxazole-4-carboxylic acidDifferent substitution pattern with carboxylic acid groupDifferent reactivity profile
3-Phenyl-5-isoxazoloneContains phenyl group instead of bromineDifferent physical properties
4-Bromo-5-(4-bromophenyl)isoxazoleAdditional bromine atoms in structureMore halogenated derivative

Table 3: Comparison of 3-Bromo-5-(2-hydroxyethyl)isoxazole with related compounds

The unique combination of a bromine atom and a hydroxyethyl group on the isoxazole ring distinguishes this compound, imparting specific chemical and biological properties that make it valuable for various research and industrial applications.

Future Research Directions

The current knowledge about 3-Bromo-5-(2-hydroxyethyl)isoxazole suggests several promising avenues for future investigation:

Medicinal Chemistry

Further exploration of the compound's biological activities could lead to the development of novel therapeutic agents, particularly in areas where isoxazole derivatives have shown promise, such as antimicrobial, anticancer, and anti-inflammatory applications.

Synthetic Methodology

Development of more efficient and environmentally friendly synthetic routes could enhance the accessibility of this compound for research and industrial purposes.

Structure-Activity Relationship Studies

Systematic modification of the compound's structure and evaluation of the resulting biological activities could provide valuable insights into the relationship between chemical structure and function.

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